molecular formula C4H4N6O4 B1208325 Dinitrosoglycolurile CAS No. 91112-63-9

Dinitrosoglycolurile

Cat. No.: B1208325
CAS No.: 91112-63-9
M. Wt: 200.11 g/mol
InChI Key: WIHHVIFNOIVFGH-UHFFFAOYSA-N
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Description

Dinitrosoglycolurile (also referred to as Dinitroglycoluril or Dingu) is a nitro-substituted heterocyclic compound primarily recognized as a secondary detonating explosive . Its chemical structure comprises a glycoluril backbone (a bicyclic urea derivative) functionalized with two nitro groups (-NO₂). The compound belongs to Compatibility Group D explosives, indicating its classification as a secondary explosive requiring initiation without a propelling charge .

Properties

CAS No.

91112-63-9

Molecular Formula

C4H4N6O4

Molecular Weight

200.11 g/mol

IUPAC Name

3a,4-dinitroso-1,3,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C4H4N6O4/c11-2-5-1-4(7-2,8-13)10(9-14)3(12)6-1/h1H,(H,6,12)(H2,5,7,11)

InChI Key

WIHHVIFNOIVFGH-UHFFFAOYSA-N

SMILES

C12C(NC(=O)N1)(N(C(=O)N2)N=O)N=O

Canonical SMILES

C12C(NC(=O)N1)(N(C(=O)N2)N=O)N=O

Synonyms

dinitrosoglycolurile
dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
DNSGU

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

a) Dinitrocresols

Dinitrocresols (e.g., 4,6-dinitro-o-cresol) are nitroaromatic compounds with a methylphenol backbone and two nitro groups. Unlike Dinitrosoglycolurile, which is a heterocyclic urea derivative, dinitrocresols feature a benzene ring substituted with hydroxyl and nitro groups. Key differences include:

  • Applications : Dinitrocresols historically served as herbicides and insecticides, whereas this compound is exclusively used in explosive formulations .
  • Stability : Nitroaromatics like dinitrocresols exhibit lower thermal stability compared to bicyclic nitro compounds like this compound, which may enhance its reliability in controlled detonation scenarios .
b) Heterocyclic Nitro Compounds

Compounds such as 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) share structural similarities with this compound due to their nitrogen-rich heterocyclic frameworks.

Functional Analogs (Explosives)

a) Trinitrotoluene (TNT)
  • Energy Output : TNT has a higher detonation velocity (~6,900 m/s) than most secondary explosives, but this compound’s compact heterocyclic structure may offer advantages in stability and handling .
  • Synthesis Complexity : TNT synthesis involves nitration of toluene, whereas this compound’s preparation likely requires specialized urea derivatives and nitration under controlled conditions (inferred from ).

Data Table: Comparative Properties

Property This compound Dinitrocresols 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₄H₄N₆O₄ (inferred) C₇H₆N₂O₅ C₉H₁₀ClN₃
Molecular Weight ~224.11 g/mol 198.13 g/mol 188.01 g/mol
Functional Groups Bicyclic urea, 2×NO₂ Phenol, 2×NO₂, CH₃ Chlorine, isopropyl, triazine
Primary Use Explosives Herbicides/Insecticides Pharmaceutical intermediates
Hazard Class 1.1D Explosive Toxic (H315, H319) Irritant (H315-H319-H335)

Research Findings and Limitations

Limitations in Current Data

  • Critical parameters (e.g., detonation velocity, thermal decomposition temperature) for this compound remain undocumented in publicly available sources.
  • Comparative studies with modern explosives like RDX or HMX are absent, limiting performance evaluations.

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